molecular formula C15H19N5O2 B2574425 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide CAS No. 1428364-40-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide

Cat. No.: B2574425
CAS No.: 1428364-40-2
M. Wt: 301.35
InChI Key: UTZCFPVREUMUTO-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide (CAS 1428364-40-2) is a small molecule research chemical with the molecular formula C15H19N5O2 and a molecular weight of 301.35 g/mol . This acetamide derivative is built on a heterocyclic scaffold combining pyridazine and pyrazole rings, a structural motif recognized in scientific research for its potential biological relevance . The compound features a molecular density of approximately 1.35±0.1 g/cm³ at 20°C and a predicted boiling point of 606.6±50.0 °C . Compounds featuring pyrazolyl-pyridazine hybrids are of significant interest in medicinal chemistry and agrochemical research . This specific structural framework is frequently investigated for developing novel biologically active substances, and researchers are exploring such hybrids for various applications . The mechanism of action for related compounds often involves targeted interactions with enzymes or receptors; for instance, some pyrazole derivatives are known to function as kinase inhibitors or receptor antagonists . This molecule serves as a valuable synthetic intermediate and pharmacophore for researchers designing new compounds in drug discovery and chemical biology. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Properties

IUPAC Name

N-cyclohexyl-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14(17-12-5-2-1-3-6-12)11-22-15-8-7-13(18-19-15)20-10-4-9-16-20/h4,7-10,12H,1-3,5-6,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZCFPVREUMUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide typically involves the reaction of 6-(1H-pyrazol-1-yl)pyridazine with N-cyclohexylacetamide under specific conditions. One common method involves the use of anhydrous benzene as a solvent and the addition of aryl isocyanates or isothiocyanates to form the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, its antibacterial and antifungal properties may result from its ability to disrupt the cell membranes of microorganisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituent at Position 3 Substituent at Position 6 Key Properties
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide Oxyacetamide (cyclohexyl) 1H-Pyrazol-1-yl Higher lipophilicity (logP ~3.2*)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine N-Phenylamine 1H-Pyrazol-1-yl Planar aromatic system (enhanced π-π stacking)

*Predicted using computational tools (e.g., ChemAxon).

Crystallographic and Conformational Analysis

The cyclohexyl group in this compound introduces conformational flexibility, which may reduce crystallinity compared to the rigid N-phenyl analogue. Software such as SHELXL () is critical for refining such structures, particularly when handling torsional flexibility. In contrast, the N-phenyl derivative’s planar structure facilitates tighter crystal packing, as observed in its reported monoclinic crystal system ().

Methodological Considerations

  • Crystallography : Tools like WinGX () and ORTEP-3 () enable visualization of molecular geometry and intermolecular interactions. For flexible molecules, SHELXL’s robust refinement algorithms () are essential.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects of substituents, guiding synthetic optimization.

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-cyclohexylacetamide is a complex organic compound featuring multiple heterocyclic structures, including pyrazole and pyridazine moieties. This compound is of interest due to its potential biological activities, which may include interactions with various receptors and enzymes involved in critical cellular processes.

Structural Characteristics

The molecular structure of this compound includes:

  • A pyrazole ring known for its diverse pharmacological properties.
  • A pyridazine ring , which often participates in biological interactions.
  • An acyclic cyclohexyl group , which may influence the compound's lipophilicity and receptor binding capabilities.

Molecular Formula

The molecular formula for this compound is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 288.35 g/mol.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant interactions with biological targets. The biological activity of this compound can be summarized as follows:

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
  • Enzyme Inhibition : Possible inhibition of kinases, which are crucial in various signaling pathways associated with cancer and inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesNotable Biological Activity
6-(1H-pyrazol-4-yl)pyridazin-3-onePyrazole and pyridazine ringsAntimicrobial
4-(piperidin-1-yl)-6-methylpyridazinePiperidine and pyridazineAntidepressant
2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazinePiperazine with aromatic substitutionAntipsychotic

The combination of heterocycles in the target compound may confer distinct pharmacological profiles not observed in simpler derivatives.

Q & A

Q. Advanced Research Focus

  • CYP450 metabolism : Use StarDrop or ADMET Predictor to identify labile sites (e.g., cyclohexylacetamide’s amide bond).
  • Metabolite identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites (e.g., hydroxylation at pyridazine C-5).
  • Physicochemical properties : LogP (~2.5) and polar surface area (~75 Ų) influence bioavailability. Adjust substituents to optimize these parameters .

What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Q. Advanced Research Focus

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., pyrazole substitution).
  • Purification : Replace column chromatography with crystallization (e.g., using ethyl acetate/hexane).
  • Regioselectivity : Ensure consistent substitution at pyridazine C-6 via temperature-controlled reactions (0–5°C) .

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